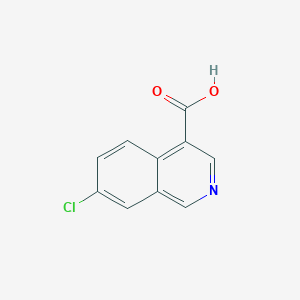

7-Chloroisoquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloroisoquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. It is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 4th position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-chloroisoquinoline-4-carboxylic acid, can be achieved through several methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For instance, the use of metal catalysts or catalyst-free processes in water has been explored for the efficient synthesis of isoquinoline and its derivatives . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert isoquinoline derivatives into corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in alkaline conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or other bases.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

7-Chloroisoquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or modulators of signaling pathways . The exact mechanism depends on the specific derivative and its intended application. For example, some derivatives inhibit enzymes involved in DNA replication, while others modulate neurotransmitter receptors .

Comparison with Similar Compounds

Quinoline: Similar in structure but lacks the carboxylic acid group at the 4th position.

Isoquinoline: The parent compound without the chlorine and carboxylic acid substituents.

Chloroquine: A well-known anti-malarial drug with a quinoline core structure.

Uniqueness: 7-Chloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and carboxylic acid groups enhances its reactivity and potential for diverse applications .

Biological Activity

7-Chloroisoquinoline-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. Its structural framework, which includes both isoquinoline and carboxylic acid functionalities, suggests a variety of possible interactions with biological targets. This article reviews the current understanding of its biological activity, including its effects on various enzymes, potential therapeutic applications, and results from recent studies.

This compound can be synthesized through various methods, including cyclization reactions involving substituted anilines and carboxylic acids. Its molecular structure is characterized by the presence of a chloro substituent at the 7-position of the isoquinoline ring, which may influence its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that derivatives of quinoline-4-carboxylic acids, including this compound, exhibit potent inhibition against alkaline phosphatases (ALPs). These enzymes are critical in various physiological processes, including dephosphorylation and bone mineralization. A study highlighted that several synthesized compounds demonstrated significant inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP) with IC50 values in the micromolar range .

| Compound | Inhibition Type | IC50 (µM) |

|---|---|---|

| This compound | h-TNAP | 5.6 |

| Other derivatives | h-IAP | 3.2 |

Antioxidant Activity

Another area of interest is the antioxidant properties of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound has shown promising results in scavenging free radicals in vitro, indicating potential applications in preventing oxidative damage .

Antibacterial Properties

The antibacterial activity of this compound has also been explored. In molecular docking studies against bacterial DNA gyrase, it exhibited significant binding affinities comparable to established antibiotics such as ciprofloxacin. This suggests its potential as a lead compound for developing new antibacterial agents .

| Activity Type | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Antibacterial | E. coli DNA gyrase | -6.9 |

| Antioxidant | DPPH radical assay | IC50: 12 µg/mL |

Case Study 1: Alkaline Phosphatase Inhibition

In a controlled study, researchers synthesized a series of quinoline derivatives and tested their inhibitory effects on h-TNAP. Among these, this compound was one of the most effective compounds, demonstrating a strong dose-dependent inhibition pattern. This finding supports its potential as a therapeutic agent for conditions associated with elevated ALP levels, such as bone diseases .

Case Study 2: Antioxidant Efficacy

A recent investigation focused on the antioxidant capabilities of various isoquinoline derivatives. The study utilized the ABTS assay to measure radical scavenging activity. The results indicated that this compound significantly reduced ABTS radical cation levels, showcasing its potential as an antioxidant agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins. The analysis revealed key interactions with amino acids within the binding sites of both alkaline phosphatases and bacterial DNA gyrase, providing insights into its mechanism of action .

Properties

IUPAC Name |

7-chloroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEUHHQNMUBKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.